sarcostolide E

Description

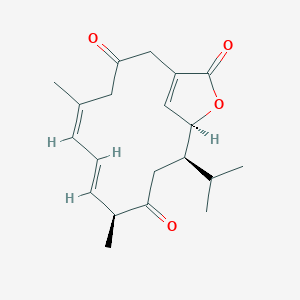

Sarcostolide E is a 14-membered carbocyclic cembrane-type diterpenoid isolated from the soft coral Sarcophyton stolidotum . It belongs to the sarcostolide family (A–G), characterized by a polyoxygenated macrocyclic skeleton with a molecular formula of C₂₀H₂₆O₄ . Structural elucidation via NMR and X-ray crystallography revealed its unique features, including α,β-unsaturated butenolide ester groups and the absence of a ketone (C=O) moiety at specific positions, which distinguishes it from other sarcostolides and related cembranoids . This compound exhibits selective cytotoxicity, notably against the Daoy human medulloblastoma cell line (ED₅₀ = 5.5 µg/mL), making it a candidate for anticancer drug development .

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(5Z,7E,9S,12R,13S)-5,9-dimethyl-12-propan-2-yl-14-oxabicyclo[11.2.1]hexadeca-1(16),5,7-triene-3,10,15-trione |

InChI |

InChI=1S/C20H26O4/c1-12(2)17-11-18(22)14(4)7-5-6-13(3)8-16(21)9-15-10-19(17)24-20(15)23/h5-7,10,12,14,17,19H,8-9,11H2,1-4H3/b7-5+,13-6-/t14-,17+,19+/m0/s1 |

InChI Key |

BMKPIWHFMRABEY-PKOCSPPNSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\CC(=O)CC2=C[C@H]([C@H](CC1=O)C(C)C)OC2=O)/C |

Canonical SMILES |

CC1C=CC=C(CC(=O)CC2=CC(C(CC1=O)C(C)C)OC2=O)C |

Synonyms |

sarcostolide E |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Identification

Sarcostolide E (106 ) belongs to a series of sarcostolides (A–G, 102–108 ) isolated from Sarcophyton stolidotum. Its structure includes:

-

A 14-membered cembrane skeleton

-

Two double bonds (Δ²,³ and Δ⁶,⁷)

-

A γ-lactone ring at C-1 and C-15

-

Epoxy and hydroxyl functional groups

Table 1: Key structural features of this compound

Biogenetic Pathway

This compound is proposed to originate from sarcostolide C (104 ) via double-bond isomerization and oxidative modifications :

-

Sarcostolide C (104) : Contains a Δ⁸,⁹ double bond.

-

Isomerization : Migration of the Δ⁸,⁹ bond to Δ⁶,⁷ forms this compound (106 ).

-

Oxidation : Introduction of epoxy/hydroxyl groups at C-11/C-12 via cytochrome P450 enzymes.

Table 2: Proposed biogenetic transformations in Sarcophyton spp.

| Precursor | Reaction Type | Product | Key Modifications |

|---|---|---|---|

| Sarcostolide C | Double-bond migration | This compound | Δ⁸,⁹ → Δ⁶,⁷ isomerization |

| Sarcostolide C | Epoxidation | Sarcostolide B | Epoxy group at C-11/C-12 |

Chemical Reactivity

While direct synthetic reactions of this compound are not extensively documented, its functional groups suggest potential reactivity:

Lactone Ring

-

Hydrolysis : Under acidic/basic conditions, the γ-lactone may open to form a dicarboxylic acid.

-

Reduction : Catalytic hydrogenation could reduce the lactone to a diol.

Epoxy Group

-

Acid-Catalyzed Ring Opening : Reacts with nucleophiles (e.g., H₂O, amines) to form diols or amino alcohols.

Double Bonds

-

Electrophilic Addition : Halogens or hydrogen halides may add across Δ²,³ or Δ⁶,⁷.

-

Oxidation : Ozonolysis could cleave double bonds to diketones or carboxylic acids.

Biological Activity and Stability

This compound exhibits moderate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) but is sensitive to:

-

pH : Degrades rapidly in strongly acidic/basic conditions.

-

Light : UV exposure induces [4π+4π] cycloaddition, forming dimeric products.

Comparison with Similar Compounds

Research Implications

The structural and functional uniqueness of this compound underscores the importance of exploring minor structural variations in cembranoids for drug discovery. Comparative studies with sarcostolides A–G and crassocolides suggest that targeted oxidation and esterification could optimize anticancer activity .

Q & A

Q. How is sarcostolide E isolated and characterized in natural sources?

Methodological Answer :

- Extraction : Use solvent partitioning (e.g., methanol/dichloromethane) followed by chromatographic techniques (HPLC, TLC) guided by bioactivity assays .

- Characterization : Employ NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural elucidation. Compare spectral data with known analogs to confirm identity .

- Purity Validation : Include melting point analysis and HPLC purity thresholds (>95%) to ensure reproducibility .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer :

- Target Selection : Prioritize assays aligned with known biological pathways of related compounds (e.g., anti-inflammatory: COX-2 inhibition; anticancer: MTT assay on cancer cell lines) .

- Dose-Response Design : Use logarithmic concentration ranges (e.g., 0.1–100 µM) with triplicate measurements to establish IC₅₀ values .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only controls to validate assay specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer :

- Hypothesis Testing : Design orthogonal assays (e.g., siRNA knockdown, proteomic profiling) to validate proposed targets .

- Data Triangulation : Compare results across cell lines (e.g., HEK293 vs. HeLa) and in vivo models to identify context-dependent effects .

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets and assess heterogeneity via I² statistics .

Q. What strategies optimize this compound’s stability for in vivo studies?

Methodological Answer :

- Structural Modification : Conduct SAR studies to identify stability-enhancing substituents (e.g., methyl groups at labile positions) .

- Formulation Testing : Evaluate liposomal encapsulation or PEGylation to improve pharmacokinetic profiles. Use HPLC to monitor degradation in simulated physiological conditions (pH 7.4, 37°C) .

- Metabolite Tracking : Employ LC-MS/MS to identify major metabolites and adjust dosing regimens accordingly .

Q. How should researchers design dose-escalation studies for this compound in animal models?

Methodological Answer :

- Preclinical Protocol : Follow OECD Guideline 420 (Fixed Dose Procedure) with staggered dosing (e.g., 10, 30, 100 mg/kg) over 14 days .

- Endpoint Selection : Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) and histopathological changes. Use ANOVA with post-hoc Tukey tests for intergroup comparisons .

- Ethical Compliance : Adhere to ARRIVE guidelines for reporting animal studies, including sample size justification and randomization .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer :

- Synergy Quantification : Use the Chou-Talalay combination index (CI) method. A CI <1 indicates synergy, validated via CompuSyn software .

- Data Visualization : Generate isobolograms or heatmaps to illustrate dose-response interactions .

- Reproducibility Checks : Include independent replicate experiments (n≥3) and report confidence intervals for CI values .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

Methodological Answer :

- Model Refinement : Re-parameterize molecular docking (e.g., AutoDock Vina) with solvent-accessible surface area (SASA) corrections or explicit solvent simulations .

- Experimental Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities empirically .

- Error Analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed binding poses to identify force field limitations .

Literature and Ethical Considerations

Q. How should researchers integrate conflicting findings from prior studies into a review on this compound?

Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to screen, extract, and appraise studies. Use ROBINS-I tool to assess bias in non-randomized studies .

- Thematic Synthesis : Categorize contradictions by experimental variables (e.g., cell type, assay duration) and perform subgroup analyses .

- Transparency : Publish raw datasets and analysis scripts in repositories like Zenodo to enable independent verification .

Q. What ethical frameworks apply to sourcing this compound from endangered species?

Methodological Answer :

Q. Guidelines for Further Research :

- Data Repositories : Deposit spectral data (NMR, MS) in PubChem or ChemSpider .

- Collaborative Frameworks : Use platforms like ResearchGate or ORCID to share protocols and negative results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.